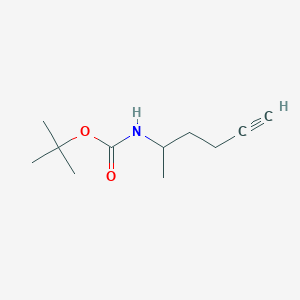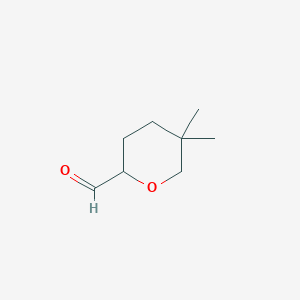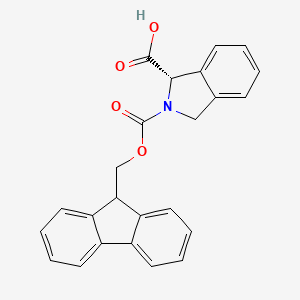
Ethyl 2-((7-hydroxyheptyl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((7-hydroxyheptyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((7-hydroxyheptyl)oxy)acetate typically involves the esterification of 7-hydroxyheptanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as acidic ion-exchange resins, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((7-hydroxyheptyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major products can include 7-oxoheptyl acetate or 7-formylheptyl acetate.
Reduction: The major product is 7-hydroxyheptyl alcohol.
Substitution: The products can vary depending on the nucleophile used, such as 7-aminoheptyl acetate.
Scientific Research Applications
Ethyl 2-((7-hydroxyheptyl)oxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-((7-hydroxyheptyl)oxy)acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for esterases, enzymes that catalyze the hydrolysis of esters into their corresponding alcohols and acids. This hydrolysis reaction is crucial for the compound’s metabolism and excretion.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacks the hydroxyl group.
Methyl 2-((7-hydroxyheptyl)oxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 2-((7-hydroxyheptyl)oxy)acetate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of the hydroxyl group on the heptyl chain, which imparts different chemical reactivity and potential biological activity compared to other esters. This hydroxyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H22O4 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
ethyl 2-(7-hydroxyheptoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-2-15-11(13)10-14-9-7-5-3-4-6-8-12/h12H,2-10H2,1H3 |
InChI Key |
SUHHPKLXTUNWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)





![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)


